Pubchem_53439659
Description
PubChem CID 53439659 is a chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI).
- Chemical structure (2-D and 3-D conformers, if applicable).
- Physical and chemical properties (e.g., molecular weight, solubility, boiling/melting points).
- Biological assay data (e.g., bioactivity, toxicity).
- Links to scientific literature and patents.
- Cross-references to related compounds via 2-D and 3-D similarity metrics .
PubChem’s standardized processing ensures CID 53439659 is uniquely identified and linked to its structural analogs, enabling researchers to infer properties or activities from related compounds .
Properties
CAS No. |
132924-47-1 |
|---|---|
Molecular Formula |
C24H22BrNO5 |
Synonyms |
3-(3-BROMOPHENOXY)-1-(DIPHENYLMETHYL)-AZETIDINE OXALATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem employs two primary methods to identify compounds similar to CID 53439659: 2-D structural similarity and 3-D conformer similarity . These methods exploit distinct criteria to highlight complementary aspects of molecular relationships.
2-D Similarity (Structural Analogs)
2-D similarity focuses on molecular topology (atom connectivity). Compounds sharing scaffolds, functional groups, or substructures with CID 53439659 are identified using Tanimoto coefficient-based scoring. For example:
- Use Case : Identifying derivatives with the same core structure but varying substituents.
- Example Findings :
3-D Similarity (Shape-Based Analogs)
PubChem3D generates conformer models for CID 53439659 (if it meets size/flexibility criteria) and matches them to 3-D similar compounds. Key insights include:
- Use Case : Discovering compounds with divergent 2-D structures but similar binding poses.
- Example Findings :
Table 1: 2-D vs. 3-D Similarity Metrics
Table 2: Hypothetical Similar Compounds to CID 53439659
| CID | Similarity Type | Tanimoto/Shape Score | Key Differences | Bioactivity Overlap |
|---|---|---|---|---|
| CID 12345 | 2-D | 0.85 | Methyl group substitution at C3 | IC50: 10 nM vs. 15 nM (CID 53439659) |
| CID 67890 | 3-D | 0.72 | Different scaffold, similar hydrophobic core | Same kinase target |
| CID 24680 | 2-D/3-D Hybrid | 0.78 (2-D), 0.68 (3-D) | Halogen substitution; conserved shape | Enhanced solubility |
Actual results would require querying PubChem’s 2-D/3-D tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
